

Safety and Efficacy Profile of Zimlovisertib

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Zimlovisertib

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The table below summarizes the safety and efficacy data for **Zimlovisertib** from key clinical trials.

Attribute	Phase 1 Mass Balance Study (Single Dose) [1]	Phase 2 RA Study (24 Weeks) [2]	Phase 2 RA Study (Combination Therapy) [2]
Study Details	Healthy male participants; single 300 mg oral dose or 135 µg IV dose.	Patients with moderate-to-severe RA; Zimlovisertib 400 mg monotherapy for 24 weeks.	Patients with moderate-to-severe RA; Zimlovisertib 400 mg + Tofacitinib 11 mg or + Ritlecitinib 100 mg for 24 weeks.
Reported Safety Findings	No deaths, serious AEs, severe AEs, or discontinuations due to AEs. No clinically significant lab abnormalities.	Data not explicitly separated from combination therapy in abstract.	Aggregate TEAEs: 53.5% (246/460 patients). Most TEAEs were mild. Severe TEAEs: 2.0% (9 pts). Serious AEs: 10 pts. 1 death (tofacitinib monotherapy arm due to severe COVID-19).

Attribute	Phase 1 Mass Balance Study (Single Dose) [1]	Phase 2 RA Study (24 Weeks) [2]	Phase 2 RA Study (Combination Therapy) [2]
Efficacy Findings (Primary Endpoint)	N/A (Pharmacokinetic study)	Not specified in abstract.	Zim + Tofa: superior to Tofa alone in mean CFB in DAS28-CRP at week 12 (-2.65 vs. -2.30; P=0.032). Zim + Rit: similar to Tofa alone (-2.35 vs. -2.30).
Key Conclusions	Safe and well-tolerated in single-dose administration in healthy participants.	All treatments were well tolerated.	The combination of Zimlovisertib and Tofacitinib was more effective than Tofacitinib alone, with no evidence of additive or synergistic safety issues.

Experimental Protocols from Key Studies

The methodologies from the cited trials provide context for the safety and pharmacokinetic data.

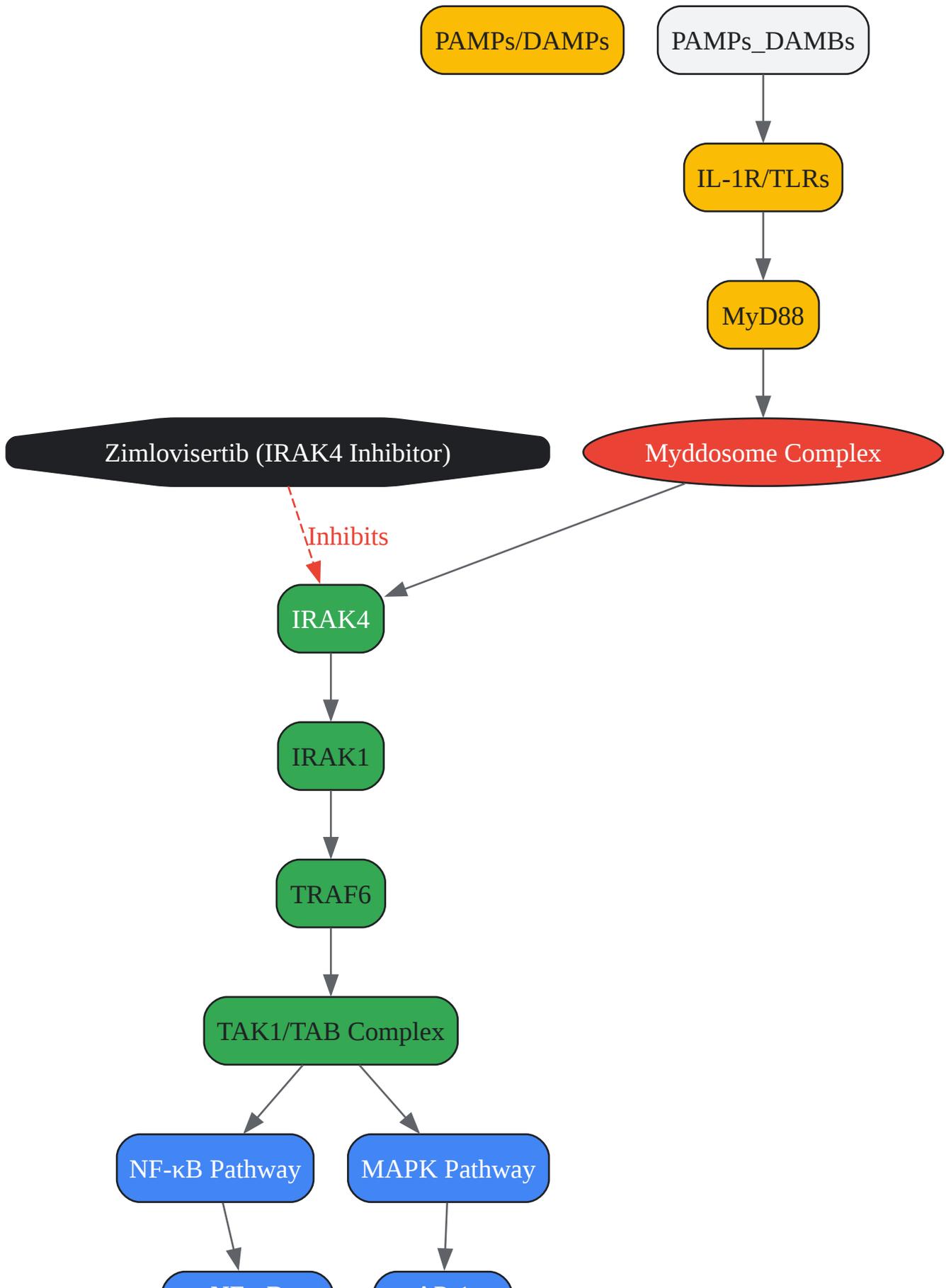
- **Phase 1 Mass Balance and Bioavailability Study [1]:** This was an open-label, fixed-sequence, two-period, single-dose study in healthy male participants.
 - **Objective:** To evaluate the mass balance, excretion rate, and absolute oral bioavailability of **Zimlovisertib**.
 - **Dosing:** In Period A, participants received a single oral 300 mg dose of 14C-labeled **Zimlovisertib**. In Period B, after a washout, participants received a 300 mg unlabeled oral dose followed by an intravenous (IV) microtracer of 14C-labeled **Zimlovisertib**.
 - **Assessments:** Blood, urine, and feces were collected over multiple days to measure total radioactivity (representing the drug and its metabolites) and to determine the pharmacokinetic parameters and routes of excretion.
- **Phase 2 Efficacy and Safety Study in Rheumatoid Arthritis [2]:** This was a randomized, multi-arm study in patients with moderate to severe active RA.
 - **Objective:** To evaluate the efficacy and safety of **Zimlovisertib**, both alone and in combination with other agents, compared to Tofacitinib.
 - **Patient Groups:** Patients were randomized to one of five treatment groups for 24 weeks.
 - **Endpoints:** The primary efficacy endpoint was the change from baseline in the Disease Activity Score for 28 joints with C-reactive protein (DAS28-CRP) at week 12. Safety was assessed by

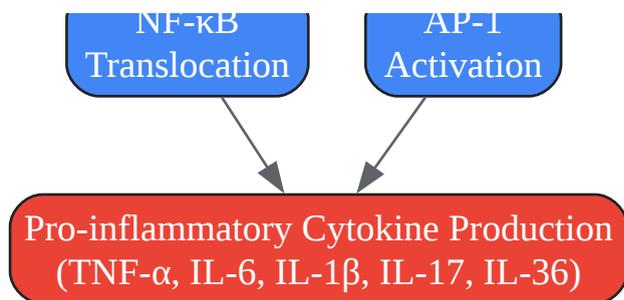
monitoring treatment-emergent adverse events (TEAEs) throughout the study.

IRAK4 Signaling Pathway and Drug Mechanism

Zimlovisertib is a selective, reversible inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4) [1].

The diagram below illustrates the signaling pathway it targets.





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IRAK4 Pathway and Drug Mechanism - This diagram shows the IL-1R/TLR signaling pathway that **Zimlovisertib** targets. By inhibiting IRAK4, it blocks downstream production of pro-inflammatory cytokines [3] [4].

Interpretation of Available Safety Data

- **The Term "Long-Term" is Relative:** In clinical trials, "long-term" safety often refers to data collected over 6 months to a year or more. The available Phase 2 data for **Zimlovisertib** covers a 24-week period, which provides a solid medium-term safety profile but does not constitute long-term data that would be required for a full drug safety assessment [2].
- **Focus on Combination Therapy Safety:** The Phase 2 results specifically note that combinations of **Zimlovisertib** with Tofacitinib or Ritlecitinib showed "no evidence of additive/synergistic issues," which is a crucial finding for the potential use of this drug in combination regimens [2].
- **Comparative Context:** While the search results do not provide a direct safety comparison with all alternative mechanisms, one reviewed article notes that another IRAK4 inhibitor, **Zabedoseritib**, was **safe and well-tolerated but showed no evidence of efficacy in a Phase 2 study for atopic dermatitis**, highlighting that safety and efficacy profiles can be disease-specific [5].

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